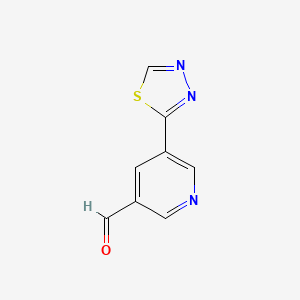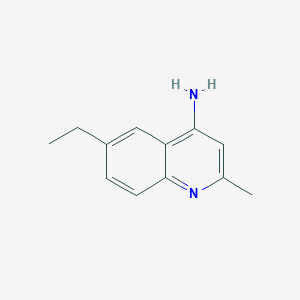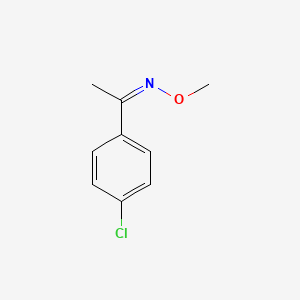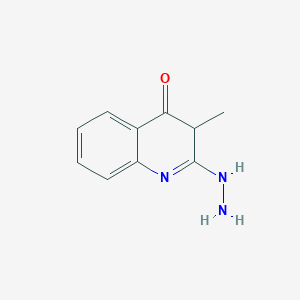
5-(1,3,4-Thiadiazol-2-yl)nicotinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1,3,4-Thiadiazol-2-yl)nicotinaldehyde is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3,4-Thiadiazol-2-yl)nicotinaldehyde typically involves the reaction of nicotinaldehyde with thiadiazole derivatives. One common method involves the use of hydrazonoyl halides and thiocyanates. The reaction conditions often include the use of solvents like ethanol and the presence of catalysts such as triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
化学反应分析
Types of Reactions
5-(1,3,4-Thiadiazol-2-yl)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the aldehyde group to an alcohol.
Substitution: This can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the substituents introduced .
科学研究应用
5-(1,3,4-Thiadiazol-2-yl)nicotinaldehyde has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential antimicrobial and antinociceptive properties.
Industry: It is used in the synthesis of dyes and other industrial chemicals.
作用机制
The mechanism of action of 5-(1,3,4-Thiadiazol-2-yl)nicotinaldehyde involves its interaction with various molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis. In anticancer research, it interferes with DNA replication and cell division. The compound’s effects are mediated through pathways involving enzymes and receptors specific to the target cells .
相似化合物的比较
Similar Compounds
5-Acetamido-1,3,4-thiadiazole-2-sulfonamide: Known for its use as a diuretic and anticonvulsant.
2,5-Disubstituted-1,3,4-thiadiazole derivatives: Studied for their antimicrobial and anticancer properties.
Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide: Investigated for its potential as an antiviral agent.
Uniqueness
5-(1,3,4-Thiadiazol-2-yl)nicotinaldehyde stands out due to its aldehyde functional group, which allows for further chemical modifications and derivatizations. This makes it a versatile intermediate in the synthesis of various bioactive compounds .
属性
CAS 编号 |
1346687-64-6 |
|---|---|
分子式 |
C8H5N3OS |
分子量 |
191.21 g/mol |
IUPAC 名称 |
5-(1,3,4-thiadiazol-2-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H5N3OS/c12-4-6-1-7(3-9-2-6)8-11-10-5-13-8/h1-5H |
InChI 键 |
ONGUGFKXZFENJU-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC=C1C2=NN=CS2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6,7,8,9-Tetrahydropyrido[2,3-b]quinoxaline](/img/structure/B11907392.png)
![6-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B11907400.png)





![6-Methyl-[1,1'-biphenyl]-3-ol](/img/structure/B11907424.png)
![2-Ethyl-3,5,7-trimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11907430.png)
![3-(6-Methylbenzo[d]oxazol-2-yl)propan-1-amine](/img/structure/B11907435.png)

![Naphtho[2,3-d]thiazole](/img/structure/B11907443.png)

